molecular formula C9H14N2O2S B13211930 4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid

4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid

Cat. No.: B13211930
M. Wt: 214.29 g/mol
InChI Key: JUAZBGLWYLTMLG-UHFFFAOYSA-N
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Description

4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve large-scale condensation reactions using appropriate catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino groups, leading to the formation of various substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4,5-bis(methylaminomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H14N2O2S/c1-10-4-6-3-7(9(12)13)14-8(6)5-11-2/h3,10-11H,4-5H2,1-2H3,(H,12,13)

InChI Key

JUAZBGLWYLTMLG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(SC(=C1)C(=O)O)CNC

Origin of Product

United States

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